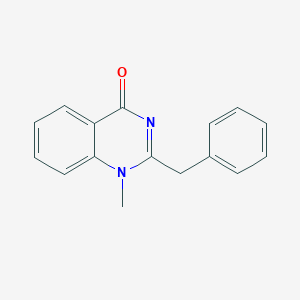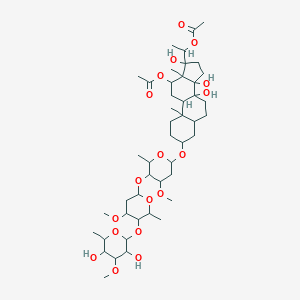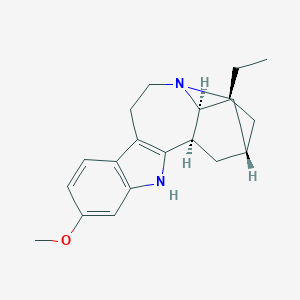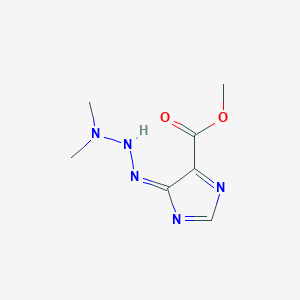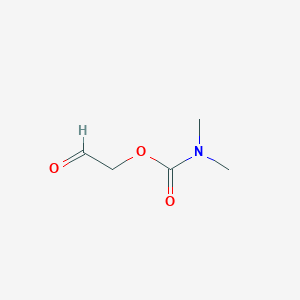![molecular formula C9H7Cl2N3S B162060 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 133767-88-1](/img/structure/B162060.png)
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative and has been synthesized through various methods.
作用機序
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls.
生化学的および生理学的効果
Studies have shown that [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine may have biochemical and physiological effects on the body. The compound has been reported to induce oxidative stress in cancer cells, leading to their death. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
One of the advantages of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is its potential use as a diagnostic agent for cancer. The compound has also been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for drug development. However, the compound has limitations in terms of its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential use as a diagnostic agent for cancer. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, the compound's potential toxicity should be thoroughly investigated to determine its safety for human use.
Conclusion
In conclusion, [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through various methods and has been extensively studied for its potential use in medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities and may have biochemical and physiological effects on the body. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
合成法
The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been reported through various methods. One of the commonly used methods is the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate in the presence of a base. Another method involves the reaction of 2,4-dichlorophenyl isothiocyanate with thiosemicarbazide in ethanol. The yield of the compound varies depending on the method used.
科学的研究の応用
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of the compound is in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as a diagnostic agent for cancer.
特性
CAS番号 |
133767-88-1 |
|---|---|
製品名 |
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
分子式 |
C9H7Cl2N3S |
分子量 |
260.14 g/mol |
IUPAC名 |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChIキー |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
同義語 |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



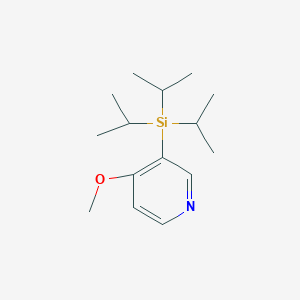
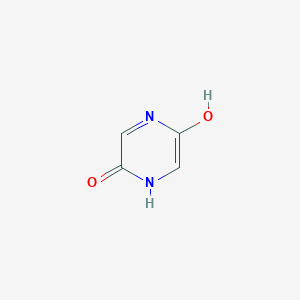
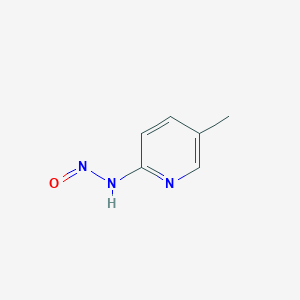
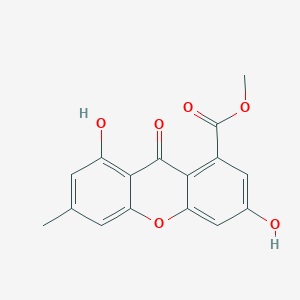
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
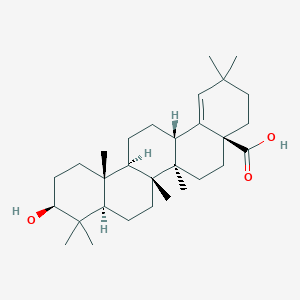
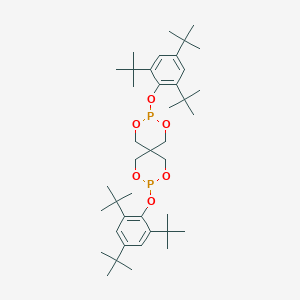
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
